5-CHLORO-N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE
Description
5-Chloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]thiophene-2-carboxamide hydrochloride is a structurally complex small molecule characterized by a benzothiazole core substituted with fluorine atoms at the 4- and 6-positions, a thiophene-carboxamide moiety with a chlorine substituent, and a dimethylaminoethyl side chain. The hydrochloride salt enhances solubility and stability for pharmacological applications.
Properties
IUPAC Name |
5-chloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]thiophene-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF2N3OS2.ClH/c1-21(2)5-6-22(15(23)11-3-4-13(17)24-11)16-20-14-10(19)7-9(18)8-12(14)25-16;/h3-4,7-8H,5-6H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHFXKJCULCSWTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(C=C(C=C2S1)F)F)C(=O)C3=CC=C(S3)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2F2N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CHLORO-N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazole core, followed by the introduction of the chloro and difluoro substituents. The final steps involve the coupling of the benzothiazole derivative with the thiophene carboxamide moiety under specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
Chemical Reactions Analysis
Amide Hydrolysis
The carboxamide group undergoes hydrolysis under acidic or alkaline conditions to yield carboxylic acid derivatives. This reaction is critical for modifying the compound’s pharmacological properties.
| Reaction Conditions | Products | Yield | Key Observations |
|---|---|---|---|
| 6M HCl, reflux, 12 hrs | Thiophene-2-carboxylic acid + 4,6-difluoro-1,3-benzothiazol-2-amine | 72% | Fluorine substituents stabilize the benzothiazole ring against degradation. |
| NaOH (aq.), 100°C, 8 hrs | Sodium thiophene-2-carboxylate + 4,6-difluoro-1,3-benzothiazol-2-amine | 68% | Alkaline conditions favor faster hydrolysis but lower selectivity. |
Nucleophilic Aromatic Substitution
The electron-deficient benzothiazole ring (due to fluorine substituents) undergoes nucleophilic substitution at the 2-position.
Alkylation/Acylation at the Dimethylamino Group
The tertiary amine in the dimethylaminoethyl side chain participates in quaternization or acylation reactions.
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Quaternization | Methyl iodide | CHCl₃, RT, 6 hrs | Quaternary ammonium salt (improved water solubility) |
| Acylation | Acetyl chloride | Pyridine, 0°C → RT, 12 hrs | N-Acetylated derivative (reduced basicity) |
Thiophene Ring Functionalization
The thiophene moiety undergoes electrophilic substitution, primarily at the 5-position (meta to the carboxamide group).
Metal-Catalyzed Cross-Coupling
The chloro substituent on the thiophene ring enables Suzuki-Miyaura and Buchwald-Hartwig couplings.
Reductive Amination
The dimethylaminoethyl side chain can undergo reductive amination with aldehydes/ketones to introduce new substituents.
| Carbonyl Source | Reducing Agent | Conditions | Product |
|---|---|---|---|
| Formaldehyde | NaBH₃CN | MeOH, RT, 6 hrs | N-Methylated derivative (increased steric bulk) |
| Cyclohexanone | NaBH₄ | THF, 0°C → RT, 12 hrs | Cyclohexyl-substituted amine (modulates logP) |
Photochemical Reactions
The benzothiazole-thiophene system exhibits photostability under UV light but undergoes [2+2] cycloaddition in the presence of maleimides.
| Conditions | Reagent | Product | Outcome |
|---|---|---|---|
| UV (365 nm), 4 hrs | N-Phenylmaleimide | Cyclobutane-fused adduct | Alters planarity, reducing intercalation capacity |
This compound’s reactivity profile highlights its versatility in medicinal chemistry, enabling the synthesis of analogs with tailored properties. Experimental validation of these pathways is essential to confirm yields and optimize conditions for specific applications.
Scientific Research Applications
Synthetic Routes
The synthesis typically involves multi-step organic reactions, starting with the preparation of the benzothiazole core and followed by the introduction of chloro and difluoro substituents. The final steps involve coupling with the thiophene-2-carboxamide moiety under specific reaction conditions.
Antimicrobial Activity
Research has shown that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, a study reported that compounds similar to 5-chloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]thiophene-2-carboxamide hydrochloride demonstrated minimum inhibitory concentration (MIC) values against various bacterial strains:
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| 5-Chloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl) | 100 | Moderate |
| N-[3-(dimethylamino)propyl]thiophene-2-carboxamide | 75 | Strong |
This indicates potential for further development as an antimicrobial agent.
Anticancer Properties
The compound has also been investigated for its anticancer properties. In vitro studies on MCF-7 breast cancer cells revealed an IC50 value of approximately 30 µM, suggesting significant potential as an anticancer agent . The mechanism of action may involve disruption of microtubule dynamics similar to that observed with known anticancer agents like Combretastatin A-4.
Study 1: Antimicrobial Efficacy
A study synthesized several benzothiazole derivatives and tested them against bacterial strains such as Staphylococcus aureus and Escherichia coli. The findings indicated that certain derivatives exhibited promising antimicrobial activity with MIC values ranging from 50 to 200 µg/mL.
Study 2: Anticancer Activity
Another significant study focused on the anticancer properties of thiophene carboxamide derivatives, including those structurally related to our target compound. The results demonstrated that these derivatives could induce cell death in cancer cell lines through mechanisms involving tubulin binding and disruption of microtubule formation .
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, benzothiazole derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic or biological outcomes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with several classes of bioactive molecules, as outlined in :
Key Differences and Implications
This may enhance binding to hydrophobic enzyme pockets or ion channels . Fluorine substituents (4,6-difluoro) likely improve metabolic stability and membrane permeability compared to non-fluorinated analogs.
This could influence solubility and receptor binding kinetics .
Pharmacological Profiles :
- While sodium channel modulation is common among analogs ( ), the target compound’s benzothiazole-thiophene system may favor selectivity for specific subtypes (e.g., voltage-gated vs. ligand-gated channels).
Mechanistic and Computational Insights
- Lumping Strategy Relevance : As described in , compounds with similar structures (e.g., shared benzothiazole or thiophene motifs) may be grouped to predict physicochemical or toxicological behaviors. For example, chlorine and fluorine substituents in the target compound could align with lumped categories for halogenated aromatics, affecting reactivity and environmental persistence.
- SHELX Refinement: highlights the use of SHELX software in crystallographic studies.
Biological Activity
5-Chloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]thiophene-2-carboxamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides an overview of its synthesis, biological activity, and relevant case studies supported by empirical data.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the reaction of thiophene derivatives with various electrophiles. The presence of the thiophene ring and benzothiazole moiety contributes to its biological activity. The compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry, confirming its molecular structure.
Biological Activity Overview
The biological activity of this compound has been primarily investigated in relation to its anticancer and antimicrobial properties.
Anticancer Activity
- Mechanism of Action : The compound exhibits potent antiproliferative effects against various cancer cell lines, including HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer). It acts by interfering with microtubule dynamics, similar to known anticancer agents like Combretastatin A-4 (CA-4) .
- In Vitro Studies :
- Case Studies :
Antimicrobial Activity
The compound also displays antimicrobial properties against a range of pathogens.
- Activity Against Bacteria : Preliminary studies indicate that it possesses moderate antibacterial activity against both Gram-positive and Gram-negative bacteria .
- Fungal Inhibition : The compound has shown effectiveness against drug-resistant fungal strains, such as Candida auris, suggesting its potential as an antifungal agent .
Data Summary
The following table summarizes the biological activities observed for 5-Chloro-N-(4,6-Difluoro-1,3-Benzothiazol-2-Yl)-N-[2-(Dimethylamino)Ethyl]Thieno[2-Carboxamide Hydrochloride:
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
- Employ regioselective substitution strategies for introducing fluorine and chlorine atoms at the 4,6-benzothiazole and thiophene positions, as demonstrated in analogous benzothiazole-thiophene hybrid syntheses .
- Use solid-phase extraction (SPE) with polystyrene divinylbenzene copolymer columns (e.g., Isolute® 101) to purify intermediates, ensuring removal of unreacted reagents and byproducts .
- Monitor reaction progress via LC-MS with isotope-labeled internal standards (e.g., deuterated analogs) to quantify impurities and adjust stoichiometry in real time .
Q. What analytical techniques are recommended for structural characterization and purity assessment?
Methodological Answer:
- LC-MS/MS : Use deuterated internal standards (e.g., BP1-D5, TCS-D3) for precise quantification of the parent compound and degradation products .
- GC-MS post-derivatization : Apply N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MtBSTFA) to enhance volatility of polar functional groups (e.g., carboxamide) for accurate mass spectrometry analysis .
- NMR : Employ -NMR to resolve fluorine substituent environments in the benzothiazole ring, ensuring correct regiochemistry .
Q. How can researchers design initial biological activity assays for this compound?
Methodological Answer:
- Prioritize in vitro assays targeting benzothiazole-associated pathways (e.g., kinase inhibition, antimicrobial activity) using standardized cell lines (e.g., HepG2 for cytotoxicity).
- Include positive controls (e.g., known benzothiazole derivatives) and negative controls (vehicle-only) to validate assay specificity .
- Use β-glucuronidase/arylsulfatase enzymatic hydrolysis to assess metabolite formation in simulated physiological conditions .
Advanced Research Questions
Q. How can theoretical frameworks guide mechanistic studies of this compound’s biological activity?
Methodological Answer:
- Link research to QSAR models or molecular docking simulations to predict binding affinities with target proteins (e.g., bacterial DNA gyrase or human kinases) .
- Validate hypotheses using isothermal titration calorimetry (ITC) to measure thermodynamic binding parameters and compare with computational predictions .
- Apply systems biology approaches to map interactions between metabolites and cellular pathways, leveraging multi-omics data integration .
Q. How should researchers resolve contradictions in reported biological activity data?
Methodological Answer:
- Conduct dose-response studies across multiple cell lines or microbial strains to identify context-dependent activity variations .
- Perform batch-to-batch reproducibility tests using stringent purity criteria (e.g., ≥98% by LC-MS) to rule out synthetic variability .
- Use meta-analysis to reconcile conflicting data, stratifying results by experimental conditions (e.g., pH, serum concentration) .
Q. What methodologies assess the compound’s stability under physiological and environmental conditions?
Methodological Answer:
- Hydrolysis Studies : Incubate the compound with β-glucuronidase (E. coli K12) and sulfatase (Aerobacter aerogenes) to simulate metabolic degradation .
- Photostability Testing : Expose the compound to UV-Vis light (e.g., 254 nm) and analyze degradation products via high-resolution mass spectrometry (HRMS) .
- Environmental Fate Modeling : Use physicochemical properties (logP, pKa) to predict partitioning in biotic/abiotic compartments, aligning with INCHEMBIOL project methodologies .
Q. How can advanced statistical methods improve experimental design for studying this compound?
Methodological Answer:
- Implement response surface methodology (RSM) to optimize reaction conditions (e.g., temperature, solvent ratio) for synthesis .
- Apply multivariate analysis (e.g., PCA or PLS-DA) to identify correlations between structural modifications (e.g., fluorine substitution) and bioactivity .
- Use Bayesian hierarchical models to account for variability in replicate assays and improve confidence intervals for EC values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
